1-Chloro-8-nitroisoquinoline

Nucleophilic aromatic substitution Regioselective amination Isoquinoline functionalization

Researchers targeting 8-substituted isoquinoline pharmacophores face limited access to regiospecifically pure 8-nitro intermediates due to unfavorable nitration regiochemistry. 1-Chloro-8-nitroisoquinoline overcomes this constraint with pre-installed 8-nitro activation for C7-directed nucleophilic amination, orthogonal to C1 SNAr displacement. • Enables two-step C1→C7 sequential functionalization strategy • 8-NO₂ reduction to NH₂ supports downstream amide coupling or heterocycle formation • Suitable for kinase inhibitor and PARP-targeted library synthesis. Supply from BenchChem ensures batch-to-batch consistency with verified purity.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
Cat. No. B12968021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-8-nitroisoquinoline
Molecular FormulaC9H5ClN2O2
Molecular Weight208.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC=C2)Cl
InChIInChI=1S/C9H5ClN2O2/c10-9-8-6(4-5-11-9)2-1-3-7(8)12(13)14/h1-5H
InChIKeyKXZUKFYHWWLSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-8-nitroisoquinoline: SNAr & Cross-Coupling Building Block


1-Chloro-8-nitroisoquinoline (CAS 1369168-90-0, molecular formula C₉H₅ClN₂O₂, molecular weight 208.6 g/mol) is a heteroaromatic isoquinoline derivative bearing a chlorine leaving group at the 1-position and a nitro group at the 8-position [1]. This dual substitution pattern confers two orthogonal reactive handles: the 1-chloro substituent enables nucleophilic aromatic substitution (SNAr) at the heterocyclic C1 position, while the 8-nitro group strongly activates the adjacent C7 position toward nucleophilic attack [2]. The compound exhibits predicted physicochemical properties including a boiling point of 376.8±27.0 °C, density of 1.484±0.06 g/cm³ at 20 °C, and pKa of 0.29±0.50 . Its precise molecular weight of 208.0039551 g/mol, zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds define a rigid, electron-deficient scaffold suitable for constructing diverse isoquinoline-based pharmacophores and ligands [1].

Dual reactive handles: C1-Cl for SNAr, 8-NO₂ activates C7
Electron-deficient isoquinoline scaffold for heterocycle elaboration
Orthogonal functionalization sequence: C1 then C7, or sequential diversification

Why 1-Chloro-8-nitroisoquinoline Cannot Be Replaced


In isoquinoline chemistry, positional isomerism dictates fundamentally different reactivity profiles. Under standard nitration conditions (HNO₃/H₂SO₄), isoquinoline produces almost exclusively the 5-nitro isomer, with negligible 8-nitro formation [1]. Consequently, 1-chloro-8-nitroisoquinoline cannot be synthesized via direct nitration of 1-chloroisoquinoline, which instead yields 1-chloro-5-nitroisoquinoline as the predominant product . This regiochemical constraint means the 8-nitro isomer must be accessed through alternative routes, typically involving nitration of 5-bromoisoquinoline followed by halogen exchange, or via cyclization strategies that pre-install the 8-nitro substitution pattern [2]. Furthermore, the 8-nitro group activates the peri C7 position for nucleophilic amination, a reactivity profile distinct from the 5-nitro isomer which directs nucleophiles to the C6 position [3]. Substitution with 1-chloroisoquinoline lacking a nitro group would result in dramatically reduced SNAr reactivity and loss of the nitro-to-amino reduction handle for downstream functionalization. These regiospecific electronic and steric constraints mean that in synthetic sequences targeting 8-substituted isoquinoline pharmacophores—particularly those requiring C1 functionalization followed by C7 or C8 elaboration—no generic analog can substitute without altering the reaction trajectory or product identity.

Target 1-Chloro-8-nitroisoquinoline
Common Substitute 1-Chloro-5-nitroisoquinoline
Directs nucleophilic amination to C7 (100% regioselectivity reported)
Directs amination to C6; C7 functionalization cannot be achieved
8-Nitro pattern not accessible by direct nitration of 1-chloroisoquinoline
Formed as major product under standard nitration conditions
Non-nitrated 1-chloroisoquinoline lacks nitro activation for C7 amination and shows reduced SNAr reactivity — regioisomer identity may fundamentally alter reaction trajectory.

1-Chloro-8-nitroisoquinoline: Differentiation Evidence vs. Analogs


Regioselective C7 Amination via 8-Nitro Group

In liquid ammonia/potassium permanganate amination systems, 8-nitroisoquinoline undergoes nucleophilic attack exclusively at the C7 position, yielding 7-amino-8-nitroisoquinoline. In contrast, 5-nitroisoquinoline directs amination exclusively to the C6 position under identical conditions, yielding 6-amino-5-nitroisoquinoline [1]. This positional divergence is confirmed by frontier molecular orbital (FMO) calculations showing distinct LUMO localization patterns between the two regioisomers [1]. The 1-chloro substituent in 1-chloro-8-nitroisoquinoline adds a second reactive site at C1, enabling sequential orthogonal functionalization at C1 and C7 that is inaccessible with the 5-nitro isomer or with non-chlorinated 8-nitroisoquinoline.

C7 vs C6 amination
Head-to-head
8-NO₂: C75-NO₂: C6
Complete positional divergence (C7 vs C6) under NH₃/KMnO₄
Supports exclusive C7-selective functionalization strategy
FMO calculations confirm distinct LUMO localization
Nucleophilic aromatic substitution Regioselective amination Isoquinoline functionalization

8-Nitro Substitution Activates C1 SNAr Reactivity

The 8-nitro group in 1-chloro-8-nitroisoquinoline exerts an electron-withdrawing effect that enhances the electrophilicity of the C1 carbon bearing the chlorine leaving group. This activation operates through resonance stabilization of the anionic Meisenheimer complex intermediate during SNAr reactions . In the absence of the nitro group, 1-chloroisoquinoline exhibits substantially reduced SNAr reactivity. While direct quantitative rate constant data for 1-chloro-8-nitroisoquinoline versus 1-chloroisoquinoline are not available in the public literature, the class-level principle is well-established: nitro groups positioned on the homocyclic ring activate the heterocyclic leaving group position by delocalizing negative charge into the π-system [1]. The predicted pKa of 1-chloro-8-nitroisoquinoline (0.29±0.50) indicates strong electron deficiency relative to unsubstituted isoquinoline derivatives, consistent with enhanced SNAr susceptibility.

Electron deficiency
Class-level
Predicted pKa ~0.3 (vs isoquinoline ~5.4)
Correlates with enhanced SNAr susceptibility at C1
Computational prediction; experimental rate data unavailable
Nucleophilic aromatic substitution Electron-withdrawing group effects Meisenheimer complex stabilization

Alternative Synthetic Routes for 8-Nitro Isoquinolines

Direct nitration of 1-chloroisoquinoline with nitric acid/sulfuric acid occurs preferentially at the 5-position, producing 1-chloro-5-nitroisoquinoline as the major product with negligible 8-substitution . To access 8-nitro-substituted isoquinolines, an alternative synthetic strategy is required: nitration of 5-bromoisoquinoline with KNO₃ in H₂SO₄ provides 5-bromo-8-nitroisoquinoline, which can then undergo Suzuki coupling or halogen exchange to yield 1-chloro-8-nitroisoquinoline derivatives [1]. This divergent synthetic requirement means that 1-chloro-8-nitroisoquinoline cannot be efficiently prepared by adaptation of 5-nitro isomer synthetic protocols. The 8-nitro substitution pattern also enables subsequent C7 amination chemistry (as documented in Evidence Item 1) that the 5-nitro isomer cannot support [2].

Synthetic access
Cross-study comparable
Direct nitration of 1-chloroisoquinoline gives 5-nitro isomer; 8-nitro requires 5-bromoisoquinoline precursor and halogen exchange
Procurement circumvents standard nitration regiochemical limitation
Alternative route needed; may affect supply and cost
Isoquinoline nitration Regioselective synthesis Halogenated isoquinolines

Cross-Coupling Reactivity: Chloro vs. Bromo Leaving Group

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the identity of the halogen leaving group significantly influences reaction rates and yields. Bromoarenes generally undergo oxidative addition to Pd(0) approximately 50-100 times faster than chloroarenes under identical conditions [1]. Consequently, 5-bromo-8-nitroisoquinoline serves as a superior electrophilic partner for C5 cross-coupling, while 1-chloro-8-nitroisoquinoline preserves the C1 chlorine for SNAr chemistry without competing cross-coupling at that position. This chemoselectivity profile is documented in synthetic sequences where bromo-substituted 8-nitroisoquinolines undergo Suzuki coupling at C5, leaving other positions available for subsequent functionalization [2]. The choice between 1-chloro-8-nitroisoquinoline and 5-bromo-8-nitroisoquinoline therefore depends on the desired reaction sequence: chloro for SNAr-dominant sequences, bromo for cross-coupling-dominant sequences.

Cl vs Br cross-coupling
Class-level
1-Cl (slower)5-Br (~50–100× faster)
Bromoarenes undergo oxidative addition 50–100× faster than chloroarenes (Pd⁰ Suzuki context)
Supports orthogonal reactivity: SNAr at C1, cross-coupling at C5
Rate difference from class-level Pd catalyst behavior
Suzuki-Miyaura coupling Palladium catalysis Heteroaryl halides

1-Chloro-8-nitroisoquinoline: Validated Applications


1,7-Disubstituted Isoquinoline Pharmacophore Synthesis

Based on the regioselective amination evidence establishing that 8-nitroisoquinolines direct nucleophiles exclusively to C7 [1], 1-chloro-8-nitroisoquinoline enables a sequential two-step functionalization strategy: (1) SNAr displacement of the C1 chlorine with an amine or alkoxide nucleophile, followed by (2) C7 amination using liquid ammonia/potassium permanganate or alternative nucleophilic systems. This orthogonal reactivity pattern is uniquely accessible with the 8-nitro substitution pattern and cannot be replicated with 5-nitro isomers (which direct to C6) or non-nitrated 1-chloroisoquinoline (which lacks the nitro activation for C7 amination).

8-Amino-1-substituted Isoquinoline via Nitro Reduction

The 8-nitro group in 1-chloro-8-nitroisoquinoline can be reduced to an 8-amino group using standard reducing agents including hydrogen gas with catalyst or metal hydrides [1]. Following C1 SNAr functionalization, nitro reduction yields 1-substituted-8-aminoisoquinolines, which serve as versatile intermediates for amide coupling, diazotization, or heterocycle formation. This reduction pathway is supported by extensive precedent for nitro-to-amino conversion in 8-nitroisoquinoline systems, including the documented halogenation-reduction-hydrolysis sequence converting 8-nitroquinoline to substituted 8-quinolinols [2].

8-Substituted Isoquinoline Kinase Inhibitor Scaffolds

Based on the synthetic precedent that 5-bromo-8-nitroisoquinoline serves as a key intermediate for kinase inhibitor development via cross-coupling reactions [1], 1-chloro-8-nitroisoquinoline provides analogous utility for programs targeting 8-substituted isoquinoline pharmacophores where C1 functionalization precedes or follows C8 elaboration. The documented use of 8-nitroisoquinoline derivatives in PARP inhibitor development [2] further supports the relevance of this substitution pattern for medicinal chemistry applications.

Application
Selection Property
Validation Focus
1,7-Disubstituted isoquinoline synthesis
Orthogonal SNAr/C7 amination sequence
Regioselective amination at C7 vs C6
8-Amino-1-substituted isoquinoline diversification
Nitro-to-amine reduction handle
Amide coupling, diazotization, heterocycle formation
Isoquinoline-based probe scaffold elaboration
C5/C8 functionalization via cross-coupling
Library diversification for target engagement studies

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